molecular formula C9H9IN2O B1440027 5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 1203898-26-3

5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B1440027
CAS RN: 1203898-26-3
M. Wt: 288.08 g/mol
InChI Key: KHTTYKNCKUPZPW-UHFFFAOYSA-N
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Description

5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the CAS number 1203898-26-3 . It is also known by the synonym 1,2-Dihydro-5-iodo-6-isopropyl-2-oxopyridine-3-carbonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.8±0.1 g/cm3, a boiling point of 331.4±42.0 °C at 760 mmHg , and a molecular weight of 288.085 .

Scientific Research Applications

Synthesis and Reactivity

  • 5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a key intermediate in the synthesis of various pyridine derivatives. It's involved in the synthesis of pyridone compounds and shows reactivity towards various chemical reactions. For example, it has been used in the synthesis of 2-pyridones and fused pyridine derivatives, indicating its versatility in organic synthesis (Mathews et al., 2008); (Al-Issa, 2012).

Applications in Medicinal Chemistry

  • This compound has been explored for its potential in medicinal chemistry, particularly in the synthesis of cardiotonic agents. It has shown promising results in structure-activity relationship studies, contributing to the development of new therapeutic agents (Sircar et al., 1987); (Orsini et al., 1990).

Role in Synthesizing Macrocycle Antibiotics

  • This chemical has been instrumental in synthesizing complex macrocyclic structures, such as those found in antibiotics like GE 2270 A. Its reactivity allows for the formation of unique pyridine structures essential in antibiotic synthesis (Okumura et al., 1998).

Development of cAMP PDE III Inhibitors

  • It has also been used in the synthesis of cAMP PDE III inhibitors, showing potential for developing new cardiotonic agents. These inhibitors play a significant role in treating cardiovascular diseases (Fossa et al., 1997).

Exploration in Photonic and Electronic Applications

  • Pyridine derivatives of this compound have been studied for their structural, optical, and junction characteristics, suggesting potential applications in photonic and electronic devices. These studies focus on the molecular structures and properties of these derivatives, which could be crucial in developing new materials for technological applications (Zedan et al., 2020).

Structural and Spectroscopic Analysis

  • The compound has also been a subject of structural and spectroscopic analysis, contributing to the understanding of pyridine derivatives' molecular properties. This research is vital for the design and development of new compounds with specific desired properties (Cetina et al., 2010).

properties

IUPAC Name

5-iodo-2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O/c1-5(2)8-7(10)3-6(4-11)9(13)12-8/h3,5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTTYKNCKUPZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=O)N1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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